4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide
Overview
Description
Synthesis Analysis
Chemical Reactions Analysis
- Photo-induced Electron Transfer (PET) : Research suggests that related naphthalimide derivatives undergo PET reactions, leading to the generation of semi-stable radical anion species . Further studies are needed to explore specific reactions involving this compound.
Physical And Chemical Properties Analysis
Scientific Research Applications
Antioxidant Potential
Nitrogen-containing bromophenols, similar in structure to 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide, have been identified from marine red algae. These compounds exhibit potent scavenging activity against DPPH radicals, indicating their potential as natural antioxidants in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).
Novel Psychoactive Substances
A study conducted on the in vivo metabolism of a structurally similar compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, identified several metabolites. This highlights the compound's relevance in the study of novel psychoactive substances (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Gastroprokinetic Activity
Research into benzamide derivatives, including compounds similar to this compound, has revealed their potential as gastroprokinetic agents. These compounds have been shown to effectively enhance gastric motility and emptying (Suzuki, Imanishi, Itahana, Watanuki, Miyata, Ohta, Nakahara, & Yamagiwa, 1998).
Photodynamic Therapy for Cancer Treatment
A new zinc phthalocyanine substituted with a derivative including a structure similar to this compound has been synthesized. This compound shows promising properties for Type II photodynamic therapy, a method used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antidopaminergic Properties
Substituted benzamides, akin to this compound, have shown potential as neuroleptic agents. They exhibit potent antidopaminergic properties, useful in the study of psychiatric disorders (de Paulis, Kumar, Johansson, Rämsby, Florvall, Hall, Angeby-Möller, & Ogren, 1985).
properties
IUPAC Name |
4-bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-15(2)7-6-14-12(16)9-4-5-10(13)11(8-9)17-3/h4-5,8H,6-7H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMRTZDLGDKTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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